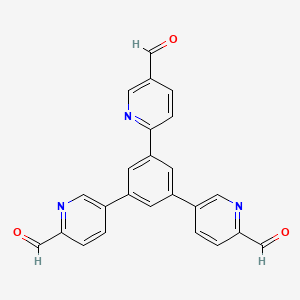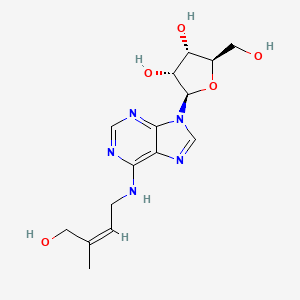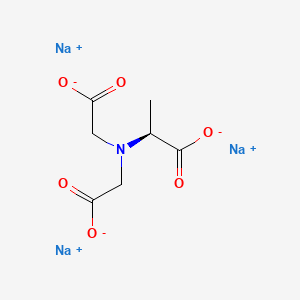
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
描述
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene): is a complex organic compound that features a unique structure with multiple pyridine and dithiolylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the following steps:
Formation of the dithiolylidene core: This step involves the reaction of appropriate dithiol precursors under controlled conditions to form the dithiolylidene core.
Introduction of pyridine groups: The pyridine groups are introduced through a series of substitution reactions, where pyridine derivatives are reacted with the dithiolylidene core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).
Materials Science: The compound is used in the development of conductive materials and sensors.
Biological Studies: Its ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Industrial Applications:
作用机制
The mechanism of action of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) involves its ability to coordinate with metal ions through its pyridine and dithiolylidene groups. This coordination can lead to the formation of stable complexes that exhibit unique electronic and structural properties. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are primarily related to coordination chemistry and electron transfer processes.
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: A simpler compound with two pyridine groups connected by a single bond.
2,2’-Bipyridine: Another bipyridine derivative with the pyridine groups connected at the 2-position.
1,10-Phenanthroline: A compound with a similar ability to coordinate with metal ions but with a different structural framework.
Uniqueness
4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which allows for versatile coordination modes and the formation of complex structures. This makes it particularly valuable in the design of novel materials and coordination polymers.
属性
IUPAC Name |
4-[2-(4,5-dipyridin-4-yl-1,3-dithiol-2-ylidene)-5-pyridin-4-yl-1,3-dithiol-4-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4S4/c1-9-27-10-2-17(1)21-22(18-3-11-28-12-4-18)32-25(31-21)26-33-23(19-5-13-29-14-6-19)24(34-26)20-7-15-30-16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNARIHKWRBIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=NC=C4)C5=CC=NC=C5)S2)C6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)



![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
